methyl 5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-{[(phenylcarbamoyl)methyl]sulfanyl}-1,4-dihydropyridine-3-carboxylate
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Overview
Description
Methyl 5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-{[(phenylcarbamoyl)methyl]sulfanyl}-1,4-dihydropyridine-3-carboxylate is a complex organic compound belonging to the dihydropyridine class. This compound is characterized by its unique structure, which includes a cyano group, an ethoxyphenyl group, and a phenylcarbamoyl group, among others. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-{[(phenylcarbamoyl)methyl]sulfanyl}-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-{[(phenylcarbamoyl)methyl]sulfanyl}-1,4-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (MCPBA) in dichloromethane is commonly used for oxidizing the sulfur atom.
Reduction: Hydrogenation using palladium on carbon (Pd/C) can reduce the cyano group.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-{[(phenylcarbamoyl)methyl]sulfanyl}-1,4-dihydropyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antiradical properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases due to its structural similarity to known calcium channel blockers.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-{[(phenylcarbamoyl)methyl]sulfanyl}-1,4-dihydropyridine-3-carboxylate is not fully understood but is believed to involve interactions with molecular targets such as calcium channels. The dihydropyridine ring is known to interact with these channels, potentially modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine structure.
Amlodipine: Another calcium channel blocker with structural similarities.
Nicardipine: Shares the dihydropyridine core and is used in the treatment of hypertension.
Uniqueness
Methyl 5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-{[(phenylcarbamoyl)methyl]sulfanyl}-1,4-dihydropyridine-3-carboxylate is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other dihydropyridine derivatives.
Properties
IUPAC Name |
methyl 6-(2-anilino-2-oxoethyl)sulfanyl-5-cyano-4-(2-ethoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c1-4-32-20-13-9-8-12-18(20)23-19(14-26)24(27-16(2)22(23)25(30)31-3)33-15-21(29)28-17-10-6-5-7-11-17/h5-13,23,27H,4,15H2,1-3H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOJTORGUFKSDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2C(=C(NC(=C2C(=O)OC)C)SCC(=O)NC3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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